molecular formula C11H10O4 B12104510 Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate

Cat. No.: B12104510
M. Wt: 206.19 g/mol
InChI Key: CTONGXLGKXOZCN-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate is an organic compound with the molecular formula C11H10O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate typically involves the reaction of 2-formylbenzoic acid with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through esterification, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell growth and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ester group and ketone functionality make it a versatile intermediate in organic synthesis and a potential lead compound in drug discovery .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-(3-oxo-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H10O4/c1-14-10(12)6-9-11(13)7-4-2-3-5-8(7)15-9/h2-5,9H,6H2,1H3

InChI Key

CTONGXLGKXOZCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

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